N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-phenyl-1,3-thiazol-4-yl acetic acid under specific conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of essential bacterial lipids. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with similar antimicrobial and anticancer properties.
2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide: Known for its analgesic activity.
Uniqueness
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide stands out due to its dual thiazole rings, which may contribute to its enhanced biological activity compared to other similar compounds .
Properties
Molecular Formula |
C21H16BrN3OS2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[4-(4-bromophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H16BrN3OS2/c1-13-19(14-7-9-16(22)10-8-14)25-21(28-13)24-18(26)11-17-12-27-20(23-17)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,24,25,26) |
InChI Key |
MNJGLCOYGWAUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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